Tomaymycin

DNA Adduct Mapping Sequence Specificity Pyrrolobenzodiazepine

Tomaymycin (CAS 35050-55-6) is a naturally derived PBD monomer antibiotic from Streptomyces achromogenes, distinguished by its exocyclic ethylidene at C-2. Unlike anthramycin, it preferentially binds -AGA- and -GGC-/-TGC- DNA motifs, induces ~1.6-fold greater DNA bending (8.2–14.5°), and exhibits intermediate C-11 electrophilicity—making it the superior reference standard for DNA adduct mapping, conformational footprinting, and SAR studies of PBD dimer ADC payloads (LD50 = 3.0 mg/kg i.p. in mice). Request a quote today to advance your PBD research.

Molecular Formula C16H20N2O4
Molecular Weight 304.34 g/mol
CAS No. 35050-55-6
Cat. No. B1231328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTomaymycin
CAS35050-55-6
Synonymstomaymycin
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCC=C1CC2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC
InChIInChI=1S/C16H20N2O4/c1-4-9-5-12-15(22-3)17-11-7-13(19)14(21-2)6-10(11)16(20)18(12)8-9/h4,6-7,12,15,17,19H,5,8H2,1-3H3/b9-4+/t12-,15+/m0/s1
InChIKeyUQVNRKBFAXNOGA-LWTNMJDUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tomaymycin (CAS 35050-55-6): A Benchmark Pyrrolobenzodiazepine Monomer for DNA Minor-Groove Alkylation Studies


Tomaymycin (CAS 35050-55-6) is a naturally produced pyrrolo[1,4]benzodiazepine (PBD) antitumor antibiotic isolated from Streptomyces achromogenes . It belongs to the PBD monomer class, which covalently binds to the exocyclic 2-amino group of guanine within the DNA minor groove, forming stable adducts that disrupt nucleic acid synthesis . The compound exhibits a characteristic substitution pattern featuring an exocyclic ethylidene at C-2, distinguishing it from other PBD monomers such as anthramycin (fully unsaturated C-ring) and neothramycin (saturated C-ring) [1]. Tomaymycin is widely used as a foundational reference standard in DNA-binding studies and as a monomeric building block for the design of PBD dimers utilized as antibody-drug conjugate (ADC) payloads [1].

Why Generic PBD Monomer Substitution Fails for Tomaymycin-Dependent Research Protocols


Although tomaymycin shares the pyrrolobenzodiazepine core with anthramycin, sibiromycin, and neothramycin, direct substitution among these analogs is not scientifically valid. Quantitative evidence demonstrates that tomaymycin exhibits a distinct DNA sequence preference profile relative to anthramycin [1], induces a different degree of DNA conformational distortion upon binding [2], and displays an intermediate C-11 electrophilicity that does not correlate with biological potency [3]. These compound-specific parameters directly affect experimental outcomes in DNA adduct mapping, cellular cytotoxicity assays, and structure-activity relationship (SAR) studies. The following quantitative evidence guide delineates exactly where tomaymycin differs from its closest analogs, enabling informed procurement decisions.

Quantitative Differentiation of Tomaymycin Versus Closest PBD Analogs: A Comparator-Driven Evidence Guide


DNA Sequence Preference Divergence: Tomaymycin Prefers -AGA- Triplet, Anthramycin Favors -AGG- Triplet

Tomaymycin exhibits a fundamentally different DNA sequence preference compared to anthramycin. In a direct head-to-head UvrABC nuclease incision analysis using three DNA fragments, the preferred 5' and 3' neighboring base orders for tomaymycin were A > G, T > C and A, C > G, T respectively, while for anthramycin the orders were A > G > T > C and A > G > T, C. Crucially, the top-ranked triplets differ: tomaymycin preferentially bonds to -AGA- > -GGC-, -TGC-, and AGC-, whereas anthramycin prefers -AGA-, -AGG- > -GGA-, -GGG- [1]. This divergence means that in genomic regions enriched for specific motifs, these two compounds will produce distinct adduct landscapes, precluding their interchangeable use.

DNA Adduct Mapping Sequence Specificity Pyrrolobenzodiazepine

DNA Conformational Distortion: Tomaymycin Induces 1.6-Fold Greater Bending than Anthramycin

Tomaymycin binding to DNA induces significantly greater conformational distortion than anthramycin. Quantitative gel electrophoresis measurements reveal that tomaymycin bends DNA by 8.2–14.5°, whereas anthramycin bends DNA by only 5.0–8.9° [1]. This difference corresponds to an approximately 1.6-fold increase in bending magnitude for tomaymycin. Additionally, the degree of PBD twist differs substantially: tomaymycin exhibits a 9.1° twist, while anthramycin shows a 35.4° twist [1]. Hydroxyl radical footprinting further corroborates that tomaymycin produces greater inhibition of cleavage and a larger DNase I inhibition/enhancement zone than anthramycin [2].

DNA Bending Minor Groove Conformation Hydroxyl Radical Footprinting

C-11 Electrophilicity Ranking: Neothramycin > Tomaymycin > Anthramycin – Reactivity Does Not Predict Cytotoxicity

A direct HPLC-based electrophilicity assay using thiophenol as a model nucleophile established a second-order reactivity ranking of neothramycin > tomaymycin > anthramycin [1]. Critically, this ranking does NOT correlate with either in vitro cytotoxicity or in vivo antitumor activity [1]. This dissociation indicates that factors beyond simple alkylating ability—such as non-covalent DNA interactions, cellular uptake, or drug transport—govern biological efficacy. Tomaymycin's intermediate electrophilicity places it as a reference point between the highly reactive neothramycin and the less reactive anthramycin, making it a versatile tool for structure-activity relationship studies.

Electrophilicity Structure-Activity Relationship DNA Alkylation

In Vivo LD50: Tomaymycin (3.0 mg/kg i.p. in Mice) – Class-Level Toxicity Benchmark

Tomaymycin exhibits an estimated intraperitoneal LD50 of 3.0 mg/kg in mice [1]. This value serves as a critical class-level benchmark for the acute toxicity of naturally occurring PBD monomers. While direct comparator LD50 values for anthramycin and sibiromycin under identical conditions are not uniformly reported in a single head-to-head study, the documented toxicity profile of tomaymycin is consistent with the high potency expected of this class, which is a primary driver for developing tumor-targeted delivery strategies such as antibody-drug conjugates [2]. Researchers designing in vivo dosing regimens or evaluating systemic toxicity should note that this 3.0 mg/kg benchmark represents the inherent toxicity of the free monomer and underscores the necessity of targeted delivery approaches.

Acute Toxicity LD50 In Vivo Pharmacology

High-Value Research and Industrial Applications of Tomaymycin Based on Quantified Differentiation


Mapping DNA Sequence-Specific Adduct Formation in Genomic Loci Enriched for -AGA- or -GGC- Motifs

Given tomaymycin's distinct preference for the -AGA- triplet and -GGC-/-TGC- motifs over anthramycin's preference for -AGG- [1], researchers studying DNA damage and repair in specific genomic contexts (e.g., promoter regions, telomeres, or oncogene sequences) should select tomaymycin when their region of interest contains these motifs. Tomaymycin's defined sequence preference profile enables precise adduct mapping and ensures that experimental results reflect the intended DNA-binding event rather than off-target alkylation.

Investigating DNA Conformational Dynamics and Minor Groove Distortion Using a Potent Bending Inducer

Tomaymycin induces approximately 1.6-fold greater DNA bending (8.2–14.5°) compared to anthramycin (5.0–8.9°) [2]. This enhanced conformational perturbation makes tomaymycin the superior PBD monomer for studies examining how DNA structural distortion affects transcription factor binding, nucleosome positioning, or DNA repair enzyme recognition. Tomaymycin's larger DNase I footprint and hydroxyl radical protection zone further support its use in high-resolution conformational footprinting assays.

Serving as a Monomeric Reference Standard in PBD Dimer ADC Payload Development

Tomaymycin is structurally analogous to the monomeric unit of the clinical-stage PBD dimer SJG-136 [3]. Its well-characterized biosynthetic pathway and availability as a naturally derived monomer make it an ideal reference standard for quality control, analytical method validation, and SAR studies during the development of synthetic PBD dimer payloads. The acute toxicity benchmark of LD50 = 3.0 mg/kg (i.p., mice) [4] also provides a critical reference point for assessing the therapeutic index improvements achieved by dimerization and antibody conjugation.

Conducting Electrophilicity-Driven SAR Studies Across the PBD Monomer Reactivity Spectrum

Tomaymycin's intermediate C-11 electrophilicity (neothramycin > tomaymycin > anthramycin) [5] positions it as a central reference compound for systematic structure-activity relationship studies. Researchers evaluating the impact of C-ring substituents on DNA-binding kinetics and biological activity should include tomaymycin to benchmark the middle of the electrophilicity spectrum, enabling a full reactivity gradient analysis that neither neothramycin (high) nor anthramycin (low) alone can provide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tomaymycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.